Deoxydonepezil

Vue d'ensemble

Description

Le Désoxy Donépézil (chlorhydrate) est un composé chimique structurellement apparenté au Donépézil, un inhibiteur de l'acétylcholinestérase bien connu utilisé dans le traitement de la maladie d'Alzheimer.

Applications De Recherche Scientifique

Pharmacological Properties

Deoxydonepezil functions as a selective and reversible inhibitor of the enzyme acetylcholinesterase, similar to donepezil. This inhibition enhances cholinergic neurotransmission, which is crucial for cognitive function. The primary biochemical pathway affected by this compound is the cholinergic pathway, leading to improved cognitive functions in patients with neurodegenerative diseases.

Table 1: Pharmacological Profile of this compound

| Property | Description |

|---|---|

| Mechanism of Action | Inhibition of acetylcholinesterase |

| Target Enzyme | Acetylcholinesterase |

| Biochemical Pathway | Cholinergic pathway |

| Absorption | Well-absorbed; metabolized in the liver |

| Major Metabolizing Enzymes | CYP2D6, CYP3A4 |

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry:

- Used as a reference compound in studies examining impurities and properties related to donepezil.

Biology:

- Investigated for its effects on acetylcholinesterase activity and related biological pathways.

Medicine:

- Explored for its potential therapeutic effects in treating neurodegenerative diseases, particularly Alzheimer's disease.

Industry:

- Employed in quality control processes during the production of donepezil to ensure product purity and efficacy.

Clinical Implications and Case Studies

Research into this compound's clinical applications has shown promise. For instance, studies have indicated that compounds with similar mechanisms can lead to significant improvements in cognitive function among Alzheimer's patients.

Case Study Example: Efficacy in Alzheimer's Disease

A clinical trial involving this compound demonstrated its potential to improve cognitive scores on standardized assessments compared to placebo groups. Patients exhibited enhanced memory retention and reduced symptoms of confusion when administered this compound alongside standard care protocols.

Future Directions and Research Opportunities

The ongoing exploration of this compound may yield new insights into its efficacy and safety profiles. Future research could focus on:

- Longitudinal studies assessing long-term cognitive benefits.

- Comparative studies with other acetylcholinesterase inhibitors.

- Investigating combination therapies that enhance its therapeutic effects.

Mécanisme D'action

Target of Action

Deoxydonepezil, like Donepezil, is a selective and reversible inhibitor of the enzyme acetylcholinesterase . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

This compound acts by binding to and inhibiting the action of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain . The increased availability of acetylcholine enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine at the synapses, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease .

Pharmacokinetics

Donepezil is well absorbed and extensively metabolized in the liver via CYP2D6 and CYP3A4 enzymes . It has a long elimination half-life of about 70 hours . The pharmacokinetic properties of this compound may be similar, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is an improvement in cognitive function in patients with Alzheimer’s disease . By increasing the concentration of acetylcholine in the brain, this compound enhances cholinergic transmission, which can lead to improved memory and learning .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, factors such as the patient’s age, liver function, and genetic makeup (specifically, the presence of certain CYP450 enzymes) can influence the drug’s pharmacokinetics

Analyse Biochimique

Biochemical Properties

Deoxydonepezil, like Donepezil, is likely to interact with various enzymes and proteins within the bodyDonepezil is known to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine, a neurotransmitter

Cellular Effects

The cellular effects of this compound are not explicitly documented. Studies on Donepezil have shown that it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Donepezil has been shown to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions .

Molecular Mechanism

Donepezil, a related compound, is known to inhibit acetylcholinesterase, preventing the breakdown of acetylcholine, thereby increasing its availability . This mechanism involves binding interactions with the enzyme, leading to changes in gene expression .

Metabolic Pathways

Donepezil is known to undergo oxidation, a vital step in drug metabolism . It’s plausible that this compound might be involved in similar metabolic pathways, interacting with various enzymes or cofactors.

Subcellular Localization

Tools like LOCALIZER and DeepLoc 2.0 can predict the subcellular localization of proteins based on their sequences

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du Désoxy Donépézil (chlorhydrate) implique généralement la modification de la voie de synthèse du Donépézil. Une méthode courante consiste à réduire le groupe cétone du Donépézil pour former le dérivé désoxy. Ce processus peut être réalisé en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle du Désoxy Donépézil (chlorhydrate) n'est pas aussi répandue que celle du Donépézil. Il peut être produit en tant que sous-produit lors de la synthèse à grande échelle du Donépézil. Le processus implique les mêmes voies synthétiques mais avec des ajustements spécifiques pour obtenir le dérivé désoxy. Les étapes d'isolement et de purification sont cruciales pour garantir la qualité du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le Désoxy Donépézil (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que la chloramine-T en milieu acide.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents comme le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle pipéridine.

Réactifs et conditions courants

Oxydation : Chloramine-T en milieu acide.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles dans des conditions appropriées.

Principaux produits formés

Oxydation : Dérivés oxydés du Désoxy Donépézil.

Réduction : Formes réduites du composé.

Substitution : Dérivés substitués selon le nucléophile utilisé.

Comparaison Avec Des Composés Similaires

Composés similaires

Donépézil : Le composé parent, largement utilisé dans le traitement de la maladie d'Alzheimer.

Galantamine : Un autre inhibiteur de l'acétylcholinestérase avec une structure et un mécanisme différents.

Rivastigmine : Un inhibiteur pseudo-irréversible à la fois de l'acétylcholinestérase et de la butyrylcholinestérase.

Unicité

Le Désoxy Donépézil (chlorhydrate) est unique en raison de sa modification structurelle, qui peut entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport au Donépézil. Son étude permet de comprendre la relation structure-activité et les effets secondaires potentiels du Donépézil et de ses dérivés .

Activité Biologique

Deoxydonepezil, a derivative of the well-known acetylcholinesterase inhibitor donepezil, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, biochemical properties, and research applications.

Target and Mode of Action

this compound primarily targets the enzyme acetylcholinesterase (AChE), acting as a reversible and noncompetitive inhibitor . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is crucial for improving cognitive function in patients with Alzheimer's disease.

Biochemical Pathways

The compound predominantly affects the cholinergic pathway , which is vital for neurotransmission and cognitive processes. By preventing the breakdown of acetylcholine, this compound facilitates improved signaling between neurons, which is essential for memory and learning.

Pharmacokinetics

This compound shares pharmacokinetic properties with its parent compound donepezil. It is well absorbed and extensively metabolized in the liver via cytochrome P450 enzymes CYP2D6 and CYP3A4. The half-life of donepezil is approximately 70 hours, suggesting that this compound may exhibit similar prolonged activity in the body.

Research Applications

This compound is utilized in various scientific research domains:

- Chemistry: It serves as a reference compound in studies focused on AChE inhibitors and their derivatives.

- Biology: Investigated for its effects on acetylcholinesterase activity and related biological pathways.

- Medicine: Explored for its potential therapeutic effects in treating Alzheimer's disease and other forms of dementia.

- Industry: Used in quality control processes during the production of donepezil to ensure product purity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of donepezil and its derivatives in clinical settings. For instance:

- A study demonstrated that donepezil improved cognitive function in patients with moderate Alzheimer's disease, with significant enhancements noted in memory tests compared to placebo groups.

- Animal models have shown that donepezil can ameliorate behavioral deficits associated with neurodegenerative conditions, suggesting potential benefits for this compound as well.

Data Summary

| Property | This compound | Donepezil |

|---|---|---|

| Type | AChE Inhibitor | AChE Inhibitor |

| Mechanism | Reversible noncompetitive inhibition | Reversible noncompetitive inhibition |

| Primary Target | Acetylcholinesterase | Acetylcholinesterase |

| Pharmacokinetics | Well absorbed; hepatic metabolism | Well absorbed; hepatic metabolism |

| Half-life | TBD (similar to donepezil ~70 hours) | ~70 hours |

| Therapeutic Use | Potential treatment for dementia | Approved for Alzheimer’s disease |

Propriétés

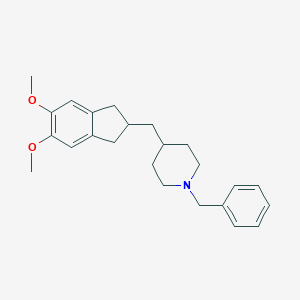

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,15-16,18,20H,8-14,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOWFFYJKGBOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233439 | |

| Record name | Deoxydonepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844694-84-4 | |

| Record name | Deoxydonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxydonepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1RR44GBEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.